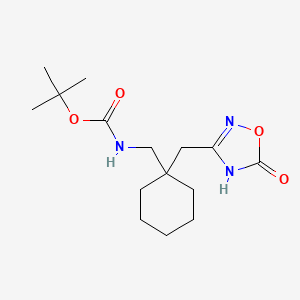![molecular formula C15H15N3O2S B12896082 Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)- CAS No. 858117-30-3](/img/structure/B12896082.png)
Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyridine ring through alkylation reactions.
Sulfonamide Formation: The final step involves the reaction of the pyrrolo[2,3-b]pyridine derivative with 4-methylbenzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell proliferation, survival, and differentiation. This makes it a promising candidate for the development of targeted therapies in oncology and other fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure and have similar biological activities.
4-Methylbenzenesulfonamide Derivatives: These compounds contain the sulfonamide group and are used in various medicinal applications.
Uniqueness
N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the 4-methylbenzenesulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
858117-30-3 |
|---|---|
Molekularformel |
C15H15N3O2S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c1-11-2-4-13(5-3-11)21(19,20)18-10-12-6-8-16-15-14(12)7-9-17-15/h2-9,18H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
NJVXKPFBMFXBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CNC3=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


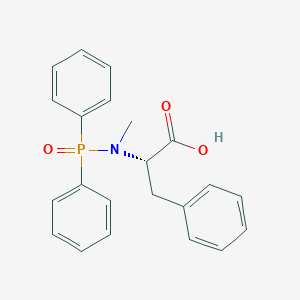

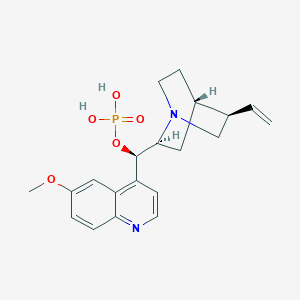
![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)

![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
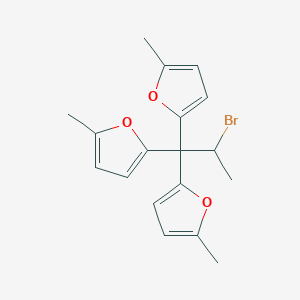

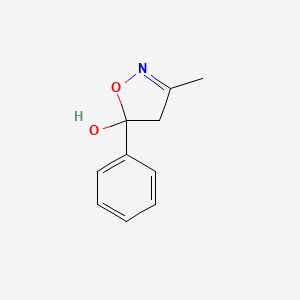
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)


